3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromophenyl hydrazine with 4-methoxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical research.
Medicine: In the medical field, this compound is being investigated for its pharmacological properties. It has shown promise in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
3-(4-Methoxyphenyl)-5-(4-bromophenyl)isoxazole
3-(4-Bromophenyl)-5-(4-methoxyphenyl)thiazole
Uniqueness: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-17-14(18-20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXVKWQJAHTEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355034 | |
Record name | 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331989-76-5 | |
Record name | 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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